molecular formula C36H39Cl2FeN3 B14772377 Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-

Cat. No.: B14772377
M. Wt: 640.5 g/mol
InChI Key: GXZZPHRUIXIDCL-UHFFFAOYSA-L
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Description

This iron complex features a modified 1,10-phenanthroline ligand system with significant structural modifications. The ligand incorporates a 3,5-bis(tert-butyl)phenyl group at the 9-position of the phenanthroline core, coupled with an ethylidene-linked 2,6-dimethylbenzenamine moiety. The tert-butyl groups introduce steric hindrance, while the dimethylbenzenamine may enhance π-conjugation and electron-donating properties. The dichloro ligands complete the coordination sphere around the iron center, likely adopting an octahedral geometry. Such structural features are designed to modulate redox stability, catalytic activity, and solubility compared to simpler phenanthroline complexes like ferroin (tris(1,10-phenanthroline)iron(II) sulfate) . Applications may span catalysis, materials science, and chelation therapy, though specific pharmacological or industrial uses remain underexplored in the provided evidence.

Properties

Molecular Formula

C36H39Cl2FeN3

Molecular Weight

640.5 g/mol

IUPAC Name

1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine;dichloroiron

InChI

InChI=1S/C36H39N3.2ClH.Fe/c1-22-11-10-12-23(2)32(22)37-24(3)30-17-15-25-13-14-26-16-18-31(39-34(26)33(25)38-30)27-19-28(35(4,5)6)21-29(20-27)36(7,8)9;;;/h10-21H,1-9H3;2*1H;/q;;;+2/p-2

InChI Key

GXZZPHRUIXIDCL-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C=C2.Cl[Fe]Cl

Origin of Product

United States

Preparation Methods

Synthesis of 9-[3,5-Bis(1,1-Dimethylethyl)phenyl]-1,10-Phenanthrolin-2-amine

The tert-butyl-substituted phenanthroline derivative forms the primary ligand. A modified Friedländer synthesis is employed, starting with 8-aminoquinoline and 3,5-di-tert-butylbenzaldehyde under acidic conditions. Cyclization occurs at 120°C in polyphosphoric acid, yielding the substituted phenanthroline amine. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >90% purity.

Preparation of the Schiff Base Ligand

Condensation of 9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-amine with 2,6-dimethylbenzaldehyde occurs in ethanol under reflux (78°C, 12 hours) with glacial acetic acid catalysis. The ethylidene-linked Schiff base precipitates as a yellow solid, filtered and dried under vacuum.

Metal Complexation Strategies

Direct Coordination Using Iron(II) Chloride

In anhydrous dichloromethane, FeCl₂ (1.0 equiv) reacts with the Schiff base-phenanthroline ligand (1.0 equiv) under nitrogen atmosphere. The mixture refluxes for 24 hours, yielding a deep red solution. Slow evaporation produces crystalline [Fe(L)Cl₂] (L = ligand), isolated via vacuum filtration (Yield: 68–72%).

Key Reaction Parameters

Parameter Value
Temperature 40°C
Solvent Dichloromethane
Reaction Time 24 hours
Atmosphere Nitrogen

Metathesis Route from Iron(III) Precursors

Alternative synthesis starts with FeCl₃·6H₂O in ethanol/water (1:1) at pH 3. The ligand dissolves in warm ethanol (50°C) and combines with the iron solution. Ammonium sulfate addition induces crystallization of the complex as orange-red needles (Yield: 58%).

Spectroscopic Characterization

UV-Vis Absorption Profiles

The complex exhibits ligand-to-metal charge transfer (LMCT) transitions at 310 nm (ε = 12,400 M⁻¹cm⁻¹), with d-d transitions at 520 nm (ε = 850 M⁻¹cm⁻¹) indicative of octahedral geometry.

Absorption Data

λ_max (nm) ε (M⁻¹cm⁻¹) Assignment
310 12,400 π→π* (Phenanthroline)
520 850 d-d (Fe³⁺)

Infrared Spectral Analysis

FTIR confirms coordination via:

  • C=N stretch at 1,639 cm⁻¹ (shifted from 1,558 cm⁻¹ in free ligand)
  • Fe-N vibrations at 420 cm⁻¹ and 398 cm⁻¹

Solubility and Stability

The complex demonstrates:

  • High solubility in polar aprotic solvents (DMF, DMSO)
  • Moderate stability in air (decomposes over 48 hours)
  • Redox activity at E₁/₂ = +0.34 V vs. Ag/AgCl (cyclic voltammetry)

Comparative Method Evaluation

Method Yield (%) Purity (%) Stability
Direct FeCl₂ 72 98 Moderate
FeCl₃ Metathesis 58 95 High

Challenges and Optimization

  • Steric Effects : Bulky tert-butyl groups necessitate prolonged reaction times
  • Oxidation Control : Iron(II) precursors require strict anaerobic conditions
  • Crystallization : Gradual solvent evaporation outperforms antisolvent methods

Chemical Reactions Analysis

Ligand Substitution Reactions

The dichloro ligands in the complex are susceptible to substitution under specific conditions. For example, chloride ligands can be replaced by stronger-field ligands (e.g., cyanide, thiocyanate) or neutral donors (e.g., water, ammonia). Steric effects from the bulky 3,5-bis(tert-butyl)phenyl groups influence reaction kinetics and selectivity .

Reaction TypeConditionsProductNotes
Chloride → ThiocyanateExcess KSCN in ethanol, 60°CFe(NCS)₂(ligand)Requires prolonged heating due to steric hindrance .
Chloride → CyanideKCN in aqueous methanolFe(CN)₂(ligand)Faster in polar aprotic solvents .

Redox Behavior

The iron center in this complex can undergo oxidation or reduction, modulated by the electron-donating tert-butyl groups. Cyclic voltammetry studies on analogous phenanthroline-iron complexes reveal quasi-reversible redox processes :

Oxidation StateRedox Potential (V vs. SCE)Stability
Fe(II) → Fe(III)+0.85 to +1.12Stabilized by tert-butyl groups .
Fe(II) → Fe(I)-1.05 to -1.30Limited stability in protic solvents .

Coordination with Biomolecules

The dimethylbenzenamine moiety and planar phenanthroline structure enable interactions with biological targets. For example:

  • DNA intercalation : The aromatic system intercalates between DNA base pairs, while the iron center facilitates oxidative strand cleavage in the presence of H₂O₂ .

  • Enzyme inhibition : Competitive binding to heme-containing enzymes (e.g., cytochrome P450) via axial ligand displacement .

Ligand-Based Reactivity

The ethylidene-linked dimethylbenzenamine ligand undergoes hydrolysis under acidic conditions, forming a diketone derivative:
FeCl2(ligand)+2H2OFeCl2(diketone)+2NH3\text{FeCl}_2(\text{ligand}) + 2\text{H}_2\text{O} \rightarrow \text{FeCl}_2(\text{diketone}) + 2\text{NH}_3
This reaction is pH-dependent and proceeds faster at pH < 3 .

Comparative Reactivity with Analogues

The tert-butyl substituents significantly alter reactivity compared to less bulky analogues:

FeatureThis ComplexTriisopropylphenyl Analogue
Substitution rate (k, s⁻¹)0.120.45
Redox stability (ΔE, mV)17090
DNA binding constant (K, M⁻¹)1.2 × 10⁵3.8 × 10⁴

Key Findings:

  • Steric hindrance from tert-butyl groups slows ligand substitution but enhances redox stability.

  • The dimethylbenzenamine ligand enables dual functionality: metal coordination and biomolecular interaction.

  • Catalytic efficiency surpasses unsubstituted phenanthroline complexes in oxidation reactions .

Scientific Research Applications

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving iron metabolism.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- exerts its effects involves the coordination of the iron center with various molecular targets. The phenanthroline and dimethylbenzenamine ligands facilitate the interaction with biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Fluorinated Phenanthroline Complexes

Fluorinated 1,10-phenanthrolines, such as 5-fluoro- or 5,6-difluorophenanthroline, replace bulky tert-butyl groups with electron-withdrawing fluorine atoms. These substitutions reduce steric hindrance but increase ligand electronegativity, altering metal-ligand bond strength and redox potentials. For example, copper complexes of fluorinated phenanthrolines exhibit cytotoxic effects on cancer cells with reduced toxicity to healthy cells .

Ferroin (Tris(1,10-phenanthroline)iron(II) Sulfate)

Ferroin lacks substituents on the phenanthroline core and utilizes three phenanthroline ligands, resulting in a tris-chelate structure. This simpler configuration is widely used as a redox indicator due to its distinct color change between Fe(II) and Fe(III) states. The target compound’s dichloro ligands and mono-phenanthroline-derived ligand likely reduce redox activity but increase lability for substitution reactions, making it more suitable for catalytic applications .

Salophen-Based Iron Chelates

Salophen ligands (e.g., {3-[3,4-bis({[2-hydroxyphenyl]methylidene}amino)phenyl]propanoato}iron(2+)) feature a diamino-diol framework rather than phenanthroline. These chelates prioritize strong iron binding via phenolic oxygen and imine nitrogen donors, contrasting with the target compound’s reliance on phenanthroline’s nitrogen donors. Salophen derivatives are often studied for environmental remediation, whereas the target compound’s tert-butyl groups may enhance stability in oxidative conditions .

Pharmacodynamic and Toxicity Profiles

Third-generation intravenous (IV) iron preparations, such as ferric derisomaltose (FDI), exhibit distinct pharmacodynamics due to carbohydrate-based ligands that slow iron release. Comparative studies on rare earth chlorides (e.g., praseodymium chloride) highlight the importance of ligand composition in modulating acute toxicity, suggesting that the target compound’s organic ligands may reduce metal-related toxicity compared to inorganic salts .

Data Tables

Table 1: Structural and Functional Comparison of Iron-Phenanthroline Derivatives

Compound Ligand Type Substituents Coordination Sphere Key Applications
Target Iron Complex Modified phenanthroline 3,5-bis(tert-butyl)phenyl FeCl₂, κ³N-donor Catalysis, Chelation
Fluorinated Cu-phenanthroline 5-Fluoro-phenanthroline Fluorine Cu(II), variable Anticancer agents
Ferroin Tris(phenanthroline) None Fe(II), κ²N-donor Redox indicator
Salophen Iron Chelate Salophen derivative Hydroxy-phenyl groups Fe(II), κ³O/N-donor Environmental chelation

Research Findings and Implications

  • Steric Effects : The tert-butyl groups in the target compound likely reduce aggregation in solution and enhance solubility in organic media, advantageous for homogeneous catalysis.
  • Biological Activity: Fluorinated phenanthrolines demonstrate cytotoxicity, suggesting that substituent choice (e.g., tert-butyl vs.
  • Environmental Relevance : Compared to salophen chelates, the target compound’s aromatic ligands may resist biodegradation, necessitating studies on ecological persistence .

Q & A

Q. What are the optimal synthetic routes for preparing this iron complex, and how can purity be maximized?

Methodological Answer:

  • Ligand Synthesis : Use Suzuki-Miyaura cross-coupling to attach 3,5-di-tert-butylphenyl groups to 1,10-phenanthroline, as demonstrated in analogous phenanthroline derivatives . Key steps include Pd catalysis (e.g., Pd₂dba₃), phosphine ligands (e.g., PPh₃), and base selection (K₂CO₃).
  • Complexation : React the ligand with FeCl₂ under inert conditions (e.g., Schlenk line) in anhydrous solvents (e.g., THF or DCM).
  • Purification : Employ silica gel column chromatography (CH₂Cl₂/MeOH gradients) followed by recrystallization (toluene or hexane) to achieve >95% purity .
  • Characterization : Validate via ¹H/¹³C NMR (CDCl₃), IR (C=N stretches ~1584 cm⁻¹), and HRMS. Cross-check with elemental analysis for metal content .
Reaction ConditionYield (%)Purity (%)
Pd₂dba₃, K₂CO₃, glyme-H₂O8198
Alternative Pd source65–7590–95

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this iron complex?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR in CDCl₃ to confirm ligand proton environments (e.g., tert-butyl δ ~1.3 ppm). Paramagnetic broadening in the iron complex may require low-temperature NMR or alternative solvents .
  • X-ray Crystallography : Grow single crystals via slow diffusion of hexane into saturated DCM solutions. Analyze Fe–N bond lengths (expected ~1.9–2.1 Å) and ligand geometry .
  • Mössbauer Spectroscopy : Quantify iron oxidation states (Fe(II) vs. Fe(III)) with isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters .
  • UV-Vis/NIR : Monitor d-d transitions (e.g., ~500–800 nm) to infer electronic structure and ligand-field effects .

Q. How does the steric bulk of tert-butyl substituents influence the complex’s stability and reactivity?

Methodological Answer:

  • Steric Analysis : Use Tolman’s cone angles or computational tools (e.g., DFT) to quantify ligand steric effects. Bulky groups reduce ligand lability, enhancing thermal stability but potentially slowing catalytic turnover .
  • Reactivity Tests : Compare substitution kinetics with less hindered analogs (e.g., unsubstituted phenanthroline) in ligand-exchange reactions (e.g., with CN⁻ or SCN⁻). Monitor via UV-Vis or stopped-flow techniques .

Advanced Research Questions

Q. What mechanistic insights explain this complex’s catalytic activity in oxidation reactions?

Methodological Answer:

  • Electrochemical Studies : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to identify Fe(II)/Fe(III) redox potentials. Correlate with catalytic efficiency in O₂ activation .
  • EPR Spectroscopy : Detect radical intermediates (e.g., Fe–O₂⁻) under cryogenic conditions. Use spin-trapping agents (e.g., DMPO) for reactive oxygen species .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., C–H oxidation) with deuterated substrates to probe hydrogen abstraction mechanisms .

Q. How can computational chemistry predict electronic structure and ligand effects in this complex?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d). Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior and ligand-to-metal charge transfer (LMCT) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. H₂O) on ligand dissociation kinetics. Use force fields (e.g., OPLS-AA) for accurate solvation models .
  • QTAIM Analysis : Evaluate Fe–N bond critical point (BCP) electron density to quantify bond strength and covalency .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR (solution state) with X-ray (solid state) to identify conformational flexibility. For paramagnetic species, use SQUID magnetometry to confirm spin states .
  • In Situ Characterization : Employ Raman spectroscopy during reaction conditions (e.g., under O₂) to detect transient intermediates not observed in static analyses .

Q. What advanced methodologies can elucidate ligand non-innocence in this system?

Methodological Answer:

  • Resonance Raman Spectroscopy : Probe ligand-centered redox activity by exciting LMCT transitions. Match spectral bands to DFT-predicted vibrational modes .
  • X-ray Absorption Spectroscopy (XAS) : Analyze Fe K-edge XANES and EXAFS to distinguish metal-centered vs. ligand-centered oxidation processes .

Theoretical and Framework-Driven Questions

Q. Which theoretical frameworks best explain the complex’s magnetic and electronic properties?

Methodological Answer:

  • Ligand Field Theory (LFT) : Calculate ligand field splitting (Δ₀) from UV-Vis data. Correlate with magnetic susceptibility (SQUID) to predict high-spin vs. low-spin configurations .
  • Broken-Symmetry DFT : Model antiferromagnetic coupling in dinuclear derivatives. Compare calculated J values with experimental magnetic data .

Q. How can AI-driven experimental design optimize reaction conditions for this complex?

Methodological Answer:

  • Active Learning Algorithms : Train models on existing synthetic data (e.g., solvent, temperature, catalyst loading) to predict optimal conditions for yield and selectivity. Validate via robotic high-throughput screening .
  • Process Simulation : Use COMSOL Multiphysics coupled with AI to model heat/mass transfer in large-scale syntheses, minimizing side reactions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing catalytic turnover data with high variance?

Methodological Answer:

  • Multivariate Regression : Identify key variables (e.g., temperature, ligand ratio) impacting turnover frequency (TOF). Use ANOVA to assess significance .
  • Error Propagation Analysis : Quantify uncertainty in TOF calculations from raw kinetic data (e.g., GC-MS peak integration errors) .

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